1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine
Description
1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine is a heterocyclic organic compound featuring a pyridine core substituted at the 3-position with a methanamine group (-CH2NH2) and at the 5-position with a 5-methylthiophen-2-yl moiety. The methylthiophene group enhances lipophilicity, while the pyridine and amine groups contribute to hydrogen bonding and coordination chemistry.
Properties
IUPAC Name |
[5-(5-methylthiophen-2-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-2-3-11(14-8)10-4-9(5-12)6-13-7-10/h2-4,6-7H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJJHJPGXLDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine typically involves the condensation of 2-picolylamine with 5-methylthiophene-2-carboxaldehyde. This reaction forms a Schiff base, which is then reduced to yield the desired methanamine derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride for the reduction step .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and more efficient purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites on proteins, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Yield
- The 5-methylthiophen-2-yl group (as in 14m) is associated with moderate synthetic yields (~72%), comparable to other aryl-substituted pyridines (e.g., 52–74% yields for chlorophenyl derivatives) .
- Chlorine or fluorine substituents on the aryl ring (e.g., in –11) may reduce solubility, complicating characterization (e.g., 13C NMR data unavailable for some analogues due to poor solubility) .
Functional Group Impact Methanamine vs. Primary Amine: The methanamine group (-CH2NH2) in the target compound provides a flexible linker for further derivatization, whereas primary amines (e.g., 14m) are more rigid and may exhibit stronger hydrogen-bonding interactions . Thiophene vs.
Spectroscopic and Physical Properties
- NMR Shifts : Thiophene-linked pyridines (e.g., 14m) show distinct aromatic proton shifts (δ 6.85–8.23 ppm), whereas chlorophenyl derivatives exhibit downfield shifts due to electron-withdrawing effects .
- Molecular Weight and LogP : The target compound (MW: ~223.3) is lighter and more lipophilic (predicted logP ~2.5) than piperidine-containing analogues (e.g., MW: 244.78, logP ~2.8) .
Research and Application Insights
- Pharmaceutical Potential: Compounds like 14m and chlorophenyl derivatives are often explored as kinase inhibitors or CNS agents due to their aromatic and amine functionalities .
- Synthetic Challenges : Poor solubility of halogenated analogues (e.g., –11) necessitates optimized purification protocols, such as recrystallization or chromatography .
- Safety Profiles: Halogenated methanamines (e.g., ) may pose higher toxicity risks (GHS hazards: H302, H315) compared to non-halogenated counterparts .
Biological Activity
1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine, a compound with the molecular formula C11H12N2S and a molecular weight of 204.30 g/mol, has garnered attention in pharmacological research due to its potential biological activities. The compound is notable for its structural features, which include a pyridine ring and a thiophene moiety, suggesting possible interactions with various biological targets.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2S |
| Molecular Weight | 204.30 g/mol |
| CAS Number | 1597869-42-5 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Research indicates that this compound may act as an acetyl-CoA carboxylase (ACC) inhibitor , which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to decreased lipogenesis and increased fatty acid oxidation, making this compound a candidate for therapeutic applications in metabolic disorders such as obesity and dyslipidemia .
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound significantly reduced the viability of HepG2 liver cancer cells at concentrations as low as 0.3 mg/kg when tested in vitro. This suggests potential anticancer properties associated with the modulation of lipid metabolism pathways .
- Another study highlighted that treatment with this compound led to a decrease in intracellular fatty acid synthesis, supporting its role as an ACC inhibitor .
-
In Vivo Studies :
- In animal models, administration of this compound resulted in significant reductions in body weight and fat accumulation in rats subjected to high-fat diets. The observed effects were dose-dependent, indicating a clear relationship between dosage and biological response .
- The compound also demonstrated efficacy in lowering insulin levels and triglycerides in treated animals, further validating its potential use in managing metabolic syndrome .
Pharmacological Potential
The pharmacological implications of this compound extend beyond metabolic disorders. Its ability to inhibit ACC suggests potential applications in treating conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and certain types of cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
